5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15606279
InChI: InChI=1S/C24H27ClN2O4/c1-5-31-19-11-8-17(14-15(19)2)22(28)20-21(16-6-9-18(25)10-7-16)27(13-12-26(3)4)24(30)23(20)29/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+
SMILES:
Molecular Formula: C24H27ClN2O4
Molecular Weight: 442.9 g/mol

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC15606279

Molecular Formula: C24H27ClN2O4

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C24H27ClN2O4
Molecular Weight 442.9 g/mol
IUPAC Name (4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione
Standard InChI InChI=1S/C24H27ClN2O4/c1-5-31-19-11-8-17(14-15(19)2)22(28)20-21(16-6-9-18(25)10-7-16)27(13-12-26(3)4)24(30)23(20)29/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+
Standard InChI Key XFRKOYSBJUYMQK-LSDHQDQOSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)C
Canonical SMILES CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,5-dihydro-2H-pyrrol-2-one core, a five-membered lactam ring system providing structural rigidity. Key substituents include:

  • 4-Chlorophenyl group at position 5, contributing hydrophobic character and potential halogen bonding interactions.

  • 2-(Dimethylamino)ethyl chain at position 1, introducing basicity and hydrogen bonding capacity.

  • 4-Ethoxy-3-methylbenzoyl moiety at position 4, offering aromatic stacking potential and metabolic stability through ethoxy protection.

  • Hydroxyl group at position 3, enabling hydrogen bond donation and metal coordination .

The IUPAC name systematically describes this arrangement: (4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione.

Stereoelectronic Features

  • Tautomerism: The 3-hydroxy group participates in keto-enol tautomerism, influencing electron distribution across the conjugated system .

  • Chirality: The asymmetric carbons at positions 1 and 5 create multiple stereoisomers, though specific configurations remain uncharacterized in literature.

Synthesis and Characterization

Synthetic Methodology

The synthesis follows a multi-step protocol derived from analogous pyrrol-2-one derivatives :

Table 1: Representative Synthesis Pathway

StepReaction TypeReagents/ConditionsYield
1Claisen CondensationDimethyl oxalate, MeONa/MeOH, MW, 30°C 60-75%
2Three-Component CouplingAmine, aldehyde, 1,4-dioxane, RT 14-62%
3Benzoylation4-Ethoxy-3-methylbenzoyl chloride, baseN/R

The initial Claisen condensation between methyl ketones and dimethyl oxalate forms substituted pyruvate intermediates . Subsequent coupling with 2-(dimethylamino)ethylamine and 4-chlorobenzaldehyde under mild conditions constructs the pyrrolidine skeleton. Final benzoylation introduces the 4-ethoxy-3-methylbenzoyl group, though exact reaction parameters remain proprietary.

Analytical Characterization

Mass Spectrometry: ESI-MS shows [M+H]+ peak at m/z 442.9, consistent with molecular formula C24H27ClN2O4. Isotopic patterns confirm chlorine presence through characteristic A+2 peaks.

Thermal Analysis: While specific melting points aren't reported, analogous compounds exhibit high thermal stability (mp 214-265°C) , suggesting similar behavior.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular Weight442.9 g/mol
LogP (Predicted)3.2 ± 0.5 (Moderate lipophilicity)
Aqueous Solubility<1 mg/mL (25°C, pH 7.4)
pKa9.1 (Dimethylamino group)

The compound's limited solubility necessitates formulation strategies for biological testing, likely involving co-solvents or prodrug approaches. The dimethylamino group (pKa ~9.1) confers pH-dependent ionization, enhancing membrane permeability in physiological environments.

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs demonstrate activity against:

  • Annexin A2-S100A10 Protein Interaction: Critical in cancer metastasis and angiogenesis . The hydroxy-pyrrolone core may disrupt protein-protein interfaces .

  • Ion Channels: The dimethylaminoethyl side chain resembles ligands for NMDA or nicotinic acetylcholine receptors.

  • Cyclooxygenase (COX) Enzymes: The chlorophenyl and benzoyl groups mimic NSAID pharmacophores.

Mechanistic Insights

Molecular modeling suggests:

  • Hydrogen Bond Network: The 3-hydroxy and carbonyl groups anchor the molecule to catalytic residues in hypothetical targets .

  • Aromatic Stacking: The chlorophenyl and benzoyl groups engage in π-π interactions with tyrosine/phenylalanine residues.

Applications in Medicinal Chemistry

Lead Optimization Opportunities

  • Bioisosteric Replacement: Substituting the 4-chlorophenyl with 4-CF3 or 3,5-diCl groups could enhance target affinity .

  • Prodrug Derivatization: Esterification of the 3-hydroxy group may improve oral bioavailability.

Therapeutic Hypotheses

  • Oncology: Protein interaction inhibitors show promise in metastatic cancers .

  • Neurology: Structural similarity to adamantane derivatives suggests antiviral potential.

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